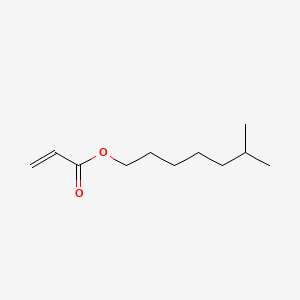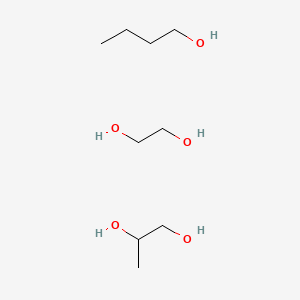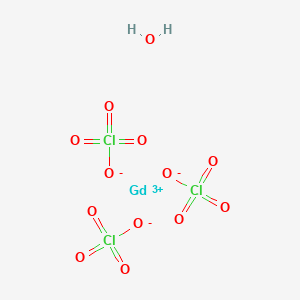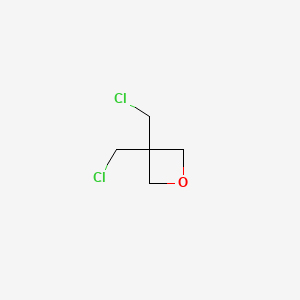
2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and ethyl 2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and ethyl 2-propenoate is a copolymer composed of methacrylic acid, tert-butyl acrylate, and ethyl acrylate. This compound is known for its versatility and is widely used in various industrial applications, including adhesives, coatings, and biomedical materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The copolymer is typically synthesized through free radical polymerization. The process involves the polymerization of methacrylic acid, tert-butyl acrylate, and ethyl acrylate in the presence of a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in a solvent, such as toluene or ethyl acetate, at elevated temperatures (60-80°C) to ensure proper polymerization.
Industrial Production Methods: In an industrial setting, the copolymer is produced using continuous stirred-tank reactors (CSTR) or tubular reactors. These reactors allow for better control over reaction parameters, such as temperature, pressure, and monomer concentration, resulting in a consistent and high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: The copolymer can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The copolymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of the copolymer can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions can produce alcohols and aldehydes.
Substitution: Substitution reactions can result in the formation of esters and amides.
Aplicaciones Científicas De Investigación
The copolymer has a wide range of scientific research applications, including:
Chemistry: Used as a binder in paints and coatings due to its excellent adhesion properties.
Biology: Employed in the development of biomedical materials, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Utilized in the formulation of medical adhesives and sealants for wound closure and surgical applications.
Industry: Applied in the production of adhesives, coatings, and elastomers for various industrial uses.
Mecanismo De Acción
The copolymer exerts its effects through its molecular structure and functional groups. The presence of methacrylic acid provides carboxylic acid functionality, which can interact with various substrates through hydrogen bonding and ionic interactions. The tert-butyl acrylate and ethyl acrylate units contribute to the copolymer's flexibility and adhesive properties.
Molecular Targets and Pathways Involved: The copolymer interacts with substrates through its carboxylic acid groups, which can form complexes with metal ions and other charged species. This interaction is crucial in applications such as drug delivery, where the copolymer can bind to therapeutic agents and release them at the target site.
Comparación Con Compuestos Similares
Poly(methyl methacrylate) (PMMA): A polymer similar to the copolymer but lacks the ethyl acrylate component, resulting in different mechanical properties.
Poly(ethyl acrylate): A polymer composed solely of ethyl acrylate, which is more flexible but less adhesive compared to the copolymer.
Poly(butyl acrylate): A polymer with similar properties to the copolymer but with a different alkyl group, affecting its flexibility and adhesion.
Uniqueness: The copolymer's unique combination of methacrylic acid, tert-butyl acrylate, and ethyl acrylate provides a balance of flexibility, adhesion, and chemical reactivity, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
(E)-but-2-enoic acid;tert-butyl prop-2-enoate;ethyl prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2.C5H8O2.C4H6O2/c1-5-6(8)9-7(2,3)4;1-3-5(6)7-4-2;1-2-3-4(5)6/h5H,1H2,2-4H3;3H,1,4H2,2H3;2-3H,1H3,(H,5,6)/b;;3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLHETAPSDIGDP-CITOEQSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C.CC=CC(=O)O.CC(C)(C)OC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C=C.C/C=C/C(=O)O.CC(C)(C)OC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














